molecular formula C20H16Br2N2O5 B331861 5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B331861
M. Wt: 524.2 g/mol
InChI Key: FMYKNQVRFHAPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinetrione core substituted with benzyloxy, dibromo, and ethoxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes and pyrimidinetrione derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: The initial step often involves the condensation of 4-(benzyloxy)-2,3-dibromo-5-ethoxybenzaldehyde with a suitable pyrimidinetrione derivative under acidic or basic conditions.

    Esterification: The ethoxy group can be introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, nitriles, or other substituted derivatives.

Scientific Research Applications

5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antioxidant agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    2,4,6-trihydroxybenzaldehyde: Shares a similar core structure but lacks the bromine and ethoxy substitutions.

    5-ethoxy-2,4,6-trihydroxybenzaldehyde: Similar to the target compound but without the benzyloxy and dibromo groups.

Uniqueness

The uniqueness of 5-{[4-(BENZYLOXY)-2,3-DIBROMO-5-ETHOXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H16Br2N2O5

Molecular Weight

524.2 g/mol

IUPAC Name

5-[(2,3-dibromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H16Br2N2O5/c1-2-28-14-9-12(8-13-18(25)23-20(27)24-19(13)26)15(21)16(22)17(14)29-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,23,24,25,26,27)

InChI Key

FMYKNQVRFHAPAM-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Br)Br)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)Br)Br)OCC3=CC=CC=C3

Origin of Product

United States

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